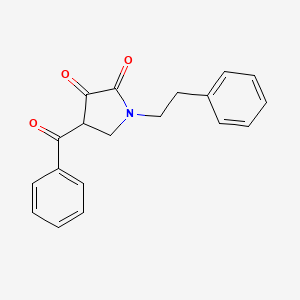
4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-phenethylpyrrolidine-2,3-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound 4-benzoyl-1-phenethylpyrrolidine-2,3-dione is known for its unique structural features, which include a benzoyl group and a phenethyl group attached to the pyrrolidine ring .
准备方法
The synthesis of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,3-dione with benzoyl chloride and phenethylamine under specific reaction conditions . The reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
化学反应分析
4-benzoyl-1-phenethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-benzoyl-1-phenethylpyrrolidine-2,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents on the ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
The uniqueness of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
生物活性
4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by a pyrrolidine ring with two carbonyl groups at the 2 and 3 positions and a benzoyl substituent at the 4 position. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N1O3. The compound features:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Carbonyl groups : Two carbonyl (C=O) groups at positions 2 and 3, contributing to its reactivity.
- Benzoyl group : A benzoyl substituent at position 4 enhances its potential for various biological interactions.
- Phenethyl group : Attached to the nitrogen atom, influencing its pharmacological properties.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and potential anticancer effects.
- Targeting Pathways : The compound might influence various cellular pathways involved in cell proliferation and apoptosis, although detailed studies are required to elucidate these mechanisms fully .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds within the pyrrolidine class. For instance:
These findings highlight the promising biological activities associated with pyrrolidine derivatives and suggest that further exploration of this compound could yield valuable insights into its therapeutic applications.
属性
CAS 编号 |
7399-22-6 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17(15-9-5-2-6-10-15)16-13-20(19(23)18(16)22)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI 键 |
FOTOLSTZXQXKSC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















